Human NK1 Receptor Binding Affinity: 2.35 nM IC₅₀ vs. Reference Compounds Within the Same Patent Series
In a direct head-to-head comparison conducted under identical assay conditions (human Substance-P receptor, pH 7.4, 2°C, 96-well plate format), the target compound, Example No. 9 (BDBM261486), achieved an IC₅₀ of 2.35 nM [1]. This places it as a high-affinity antagonist, though 2.4-fold less potent than the most active congener Example No. 5 (BDBM261482, IC₅₀ = 0.980 nM) and approximately equipotent to Example No. 1 (BDBM261478, IC₅₀ = 1.45 nM) [2]. Crucially, another benzofuran-2-carboxamide within the same patent, Example No. 16 (BDBM261492), showed an IC₅₀ of 3,100 nM, a >1,300-fold loss of activity, demonstrating that the 3,4-dimethylphenyl-isobutyramido substitution pattern is a key determinant of receptor engagement [2].
| Evidence Dimension | Human NK1 receptor binding affinity (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 2.35 nM |
| Comparator Or Baseline | Example No. 5: IC₅₀ = 0.980 nM; Example No. 6: IC₅₀ = 1.0 nM; Example No. 1: IC₅₀ = 1.45 nM; Example No. 16: IC₅₀ = 3,100 nM |
| Quantified Difference | 2.4-fold less potent vs. Ex. 5; 2.35-fold less potent vs. Ex. 6; 1.6-fold less potent vs. Ex. 1; 1,319-fold more potent vs. Ex. 16 |
| Conditions | Human Substance-P receptor; pH 7.4; 2°C; 96-well plate; DMSO solutions; BindingDB assay ID 1 |
Why This Matters
Procurement decisions must weigh the balance between single-digit nanomolar potency (2.35 nM is still highly potent) and other developability parameters such as selectivity, metabolic stability, or synthetic accessibility—parameters for which the 3,4-dimethylphenyl substituent may confer advantages not captured by potency alone.
- [1] BindingDB. BDBM261486 ligand page. IC₅₀ = 2.35 nM for human Substance-P receptor. Accessed April 2026. View Source
- [2] BindingDB. PrimarySearch_ki entry 257. Comparative IC₅₀ values for BDBM261482 (0.980 nM), BDBM261483 (1.0 nM), BDBM261478 (1.45 nM), BDBM261492 (3,100 nM). Accessed April 2026. View Source
